Ethyl 2-(piperidine-3-carbonylamino)propanoate
Overview
Description
Ethyl 2-(piperidine-3-carbonylamino)propanoate, also known as ethyl 2-piperidine-3-carboxylate, is a chemical compound which is commonly used in the synthesis of pharmaceuticals and other compounds. It is a white, crystalline solid with a molecular formula of C10H17NO3 and a molecular weight of 189.24 g/mol. This compound is often used as a starting material in the synthesis of various drugs and other compounds, and has a wide range of applications in scientific research.
Scientific Research Applications
Cytotoxic and Anticancer Agents
A study explored the synthesis of various compounds, including those related to Ethyl 2-(piperidine-3-carbonylamino)propanoate, and found that they displayed significant cytotoxicity towards murine P388 and L1210 cells, as well as human tumors. The study suggests these compounds could be a new class of cytotoxic agents, with potential applications in cancer treatment (Dimmock et al., 1998).
Synthesis of Novel Compounds
Research on the conjugate addition of certain piperidine compounds to alkyl acrylates has led to the synthesis of new chemical structures. For instance, methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate was transformed into a novel 2-(methoxycarbonyl)indolizidine. This showcases the role of such compounds in creating new chemical entities with potential therapeutic applications (D’hooghe et al., 2009).
CO2 Solubility Analysis
A study analyzed the carbon dioxide (CO2) equilibrium solubility of various tertiary amines, including compounds similar to Ethyl 2-(piperidine-3-carbonylamino)propanoate. This research is significant for understanding the interactions of such compounds with CO2, which has implications in environmental science and chemical engineering (Liu et al., 2019).
Electrooptic Properties
Research on the electrooptic properties of certain chromophores dispersed or grafted in a carbazolyl methacrylate matrix, involving compounds related to Ethyl 2-(piperidine-3-carbonylamino)propanoate, was conducted. This is important for the development of materials with specific electrooptic characteristics, which can be used in various technological applications (Maertens et al., 1998).
Synthesis of Propanamide Derivatives
A study focused on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole. These compounds were evaluated as anticancer agents, indicating the potential therapeutic use of such derivatives in oncology (Rehman et al., 2018).
Future Directions
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Ethyl 2-(piperidine-3-carbonylamino)propanoate”, is an important task of modern organic chemistry .
properties
IUPAC Name |
ethyl 2-(piperidine-3-carbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-16-11(15)8(2)13-10(14)9-5-4-6-12-7-9/h8-9,12H,3-7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRNUKFXGFGYNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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